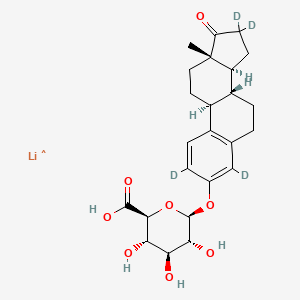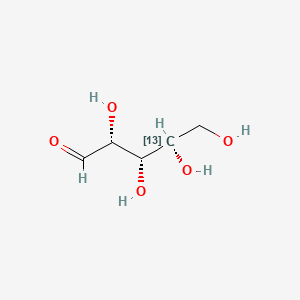
CID 163322082
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 163322082” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 163322082” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demands of various applications. The industrial production methods involve the use of large-scale reactors, automated systems for precise control of reaction parameters, and purification techniques to ensure the final product meets the required specifications. The process is designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “CID 163322082” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the specific conditions under which the reactions are carried out.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, with factors such as temperature, solvent, and catalyst playing crucial roles in determining the reaction pathway and efficiency.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
The compound “CID 163322082” has a wide range of scientific research applications, making it a valuable tool in various fields:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which “CID 163322082” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds share structural similarities with “CID 163322082,” including those with similar functional groups or molecular frameworks. These similar compounds may exhibit comparable chemical properties and reactivity, but each has unique characteristics that distinguish it from others.
Uniqueness
The uniqueness of “this compound” lies in its specific molecular structure, which imparts distinct properties and potential applications. Compared to similar compounds, “this compound” may offer advantages in terms of reactivity, stability, or biological activity, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C24H30LiO8 |
|---|---|
Poids moléculaire |
457.5 g/mol |
InChI |
InChI=1S/C24H30O8.Li/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |
Clé InChI |
GTVCNNHJIYGSLP-HOFHXQFASA-N |
SMILES isomérique |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H].[Li] |
SMILES canonique |
[Li].CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)



